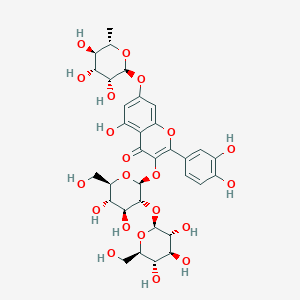

quercetin 3-O-sophoroside-7-O-rhamnoside

説明

特性

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXLTZYEJPQCKD-SBQRELSASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Quercetin 3-O-sophoroside-7-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a complex flavonol triglycoside. This document details the necessary experimental protocols, presents spectroscopic data in a clear, tabular format, and utilizes visualizations to illustrate key structural relationships and workflows, serving as a vital resource for professionals in natural product chemistry and drug development.

Introduction

Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in various plant species, including sea buckthorn (Hippophaë rhamnoides) and Lycium chinense.[1] As with many complex natural products, its definitive structural identification relies on a combination of chromatographic separation and sophisticated spectroscopic techniques. The core structure consists of the flavonol aglycone, quercetin, linked to three sugar moieties: a sophorose (a disaccharide of two glucose units) at the 3-position and a rhamnose at the 7-position. The elucidation of such a structure requires meticulous analysis to determine the nature of the aglycone, the identity and stereochemistry of the sugar units, their linkage to each other, and their points of attachment to the flavonoid core. This guide outlines the typical workflow and data interpretation required for this process.

Experimental Protocols

The structural elucidation of this compound involves a multi-step process, beginning with extraction from a plant source, followed by purification and finally, spectroscopic analysis.

Extraction and Isolation of the Compound

A generalized protocol for the extraction and isolation of flavonoid glycosides from plant material is as follows:

-

Preparation of Plant Material : The plant material (e.g., leaves, pomace) is dried and ground to a fine powder to maximize the surface area for extraction.

-

Extraction : The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the addition of water (e.g., 80% methanol), to efficiently solubilize the glycosides.[2] This can be performed using methods like maceration, percolation, or more advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1]

-

Fractionation : The crude extract is then concentrated under reduced pressure. To separate the flavonoid glycosides from other classes of compounds, liquid-liquid extraction is often employed. The aqueous concentrate is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The more polar flavonoid glycosides are typically concentrated in the ethyl acetate and aqueous fractions.

-

Chromatographic Purification : The enriched fraction is subjected to one or more chromatographic steps for the isolation of the pure compound.

-

Column Chromatography : Initial purification is often carried out on a silica (B1680970) gel or Sephadex LH-20 column. A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol, is used to separate the compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the compound in high purity is typically achieved using preparative or semi-preparative HPLC, often with a C18 reversed-phase column and a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile.

-

Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its structure.

-

UV-Vis Spectroscopy : The UV-Vis spectrum is recorded in methanol or ethanol. Flavonols typically exhibit two major absorption bands. For quercetin glycosides, Band I (related to the B-ring) is expected in the range of 350-385 nm, and Band II (related to the A-ring) is in the range of 250-270 nm.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry with electrospray ionization (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is crucial for determining the molecular weight and fragmentation pattern. This provides information on the aglycone and the sequence of sugar loss.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive suite of NMR experiments is the cornerstone of structure elucidation. These are typically run in a deuterated solvent like methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).

-

1H NMR : Provides information on the number and types of protons (aromatic, olefinic, sugar protons, etc.) and their coupling relationships.

-

13C NMR : Shows the number of carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are essential for establishing connectivity.

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system (e.g., within a sugar ring or an aromatic ring).

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for determining the linkages between the sugar units and their attachment points to the aglycone.

-

-

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Mass Spectrometry Data

| Ion | m/z (Da) | Description |

| [M-H]⁻ | 771.20 | Deprotonated molecule |

| [M+H]⁺ | 773.21 | Protonated molecule |

| [M+Na]⁺ | 795.20 | Sodium adduct |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

The tandem MS (MS/MS) spectrum would show sequential loss of the sugar moieties. The loss of the terminal rhamnose would result in a fragment corresponding to quercetin 3-O-sophoroside. Further fragmentation would lead to the loss of the two glucose units and ultimately the quercetin aglycone.

NMR Spectroscopic Data

The following tables present the expected 1H and 13C NMR chemical shifts for this compound, based on data for structurally similar compounds. The exact values can vary slightly depending on the solvent and instrument frequency.

Aglycone (Quercetin Moiety)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 2 | 158.5 | - |

| 3 | 135.5 | - |

| 4 | 179.5 | - |

| 5 | 163.0 | - |

| 6 | 100.0 | 6.55 (d, 2.0) |

| 7 | 164.5 | - |

| 8 | 95.0 | 6.85 (d, 2.0) |

| 9 | 159.0 | - |

| 10 | 107.0 | - |

| 1' | 123.0 | - |

| 2' | 116.5 | 7.70 (d, 2.2) |

| 3' | 146.0 | - |

| 4' | 150.0 | - |

| 5' | 117.5 | 6.95 (d, 8.5) |

| 6' | 123.5 | 7.65 (dd, 8.5, 2.2) |

Table 2: 1H and 13C NMR Data for the Aglycone Moiety.

Sugar Moieties

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| Rhamnose (at C-7) | ||

| 1''' | 102.0 | 5.50 (d, 1.5) |

| 2''' | 72.0 | 4.00 (m) |

| 3''' | 72.2 | 3.80 (m) |

| 4''' | 73.5 | 3.45 (m) |

| 5''' | 71.5 | 3.90 (m) |

| 6''' | 18.0 | 1.25 (d, 6.2) |

| Sophorose (at C-3) | ||

| Glucose I | ||

| 1'' | 104.5 | 5.40 (d, 7.8) |

| 2'' | 83.0 | 3.60 (m) |

| 3'' | 78.0 | 3.50 (m) |

| 4'' | 71.5 | 3.40 (m) |

| 5'' | 78.5 | 3.55 (m) |

| 6'' | 62.5 | 3.75 (m), 3.90 (m) |

| Glucose II (terminal) | ||

| 1'''' | 105.0 | 4.60 (d, 7.5) |

| 2'''' | 76.0 | 3.30 (m) |

| 3'''' | 78.2 | 3.45 (m) |

| 4'''' | 71.8 | 3.35 (m) |

| 5'''' | 78.0 | 3.40 (m) |

| 6'''' | 62.8 | 3.70 (m), 3.85 (m) |

Table 3: 1H and 13C NMR Data for the Sugar Moieties.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the structure elucidation of this compound.

Caption: Workflow for the extraction and purification of this compound.

Caption: Key HMBC correlations confirming the glycosidic linkages.

Caption: Proposed ESI-MS/MS fragmentation pathway in negative ion mode.

Conclusion

The structural elucidation of this compound is a rigorous process that showcases the power of modern analytical techniques. Through a systematic approach involving extraction, purification, and comprehensive spectroscopic analysis—particularly with 2D NMR and high-resolution mass spectrometry—the complete chemical structure can be unambiguously determined. The data and methodologies presented in this guide provide a framework for researchers and professionals engaged in the study of complex natural products, facilitating further research into the biological activities and potential therapeutic applications of this and similar flavonoid glycosides.

References

A Technical Guide to the Natural Sources of Quercetin 3-O-sophoroside-7-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, quantification, and experimental protocols related to the flavonoid glycoside, quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Quercetin 3-O-sophoroside-7-O-rhamnoside

This compound has been identified in a variety of plant species. The primary sources identified in the scientific literature are detailed below.

Lycium chinense (Chinese Wolfberry)

The leaves of Lycium chinense have been reported as a source of this compound. A study comparing the phenolic profiles of L. barbarum and L. chinense found this specific glycoside to be present only in L. chinense leaves.[1][2]

Hippophaë rhamnoides (Sea Buckthorn)

Sea buckthorn berries are another notable source of this flavonoid.[3] Its presence in sea buckthorn has been confirmed through high-performance liquid chromatographic fingerprint analysis.[3][4]

Viola yedoensis

The herbs of Viola yedoensis are documented as a natural source of this compound.[1][5]

Ardisia Species

Several species within the Ardisia genus have been found to contain this compound. A comprehensive analysis of flavonoid glucosides in Ardisia and Damnacanthus species using UPLC-DAD-QToF/MS identified and quantified this compound in the leaves of Ardisia crenata (with both red and white berries), Ardisia japonica, and Ardisia pusilla.

Aconitum napellus

PubChem data indicates that this compound has been reported in Aconitum napellus.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the extraction method used. The following table summarizes the available quantitative data.

| Plant Source | Plant Part | Compound | Concentration (mg/100g dry weight) | Reference |

| Ardisia crenata (Red Berry) | Leaves | This compound | 15.8 ± 0.1 | Asamenew et al., 2021 |

| Ardisia crenata (White Berry) | Leaves | This compound | 12.3 ± 0.2 | Asamenew et al., 2021 |

| Ardisia japonica | Leaves | This compound | 8.5 ± 0.1 | Asamenew et al., 2021 |

| Ardisia pusilla | Leaves | This compound | 9.2 ± 0.1 | Asamenew et al., 2021 |

Note: Quantitative data for Lycium chinense, Hippophaë rhamnoides, Viola yedoensis, and Aconitum napellus were not available in the reviewed literature.

Experimental Protocols

Extraction of Flavonoid Glycosides

This method has been shown to be effective for extracting phenols from Lycium species.[1]

-

Plant Material: Dried and powdered leaves of Lycium chinense.

-

Solvent: Methanol (B129727).

-

Procedure:

-

Mix the powdered leaves with methanol in a specified solid-to-liquid ratio.

-

Place the mixture in an ultrasonic bath.

-

Perform sonication for a defined period and at a controlled temperature.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

The resulting extract can be concentrated under reduced pressure.

-

The following is a general procedure for the extraction of flavonoid glycosides from Ardisia leaves as described by Asamenew et al. (2021).

-

Plant Material: Air-dried and powdered leaves of Ardisia species.

-

Solvent: 80% Methanol.

-

Procedure:

-

Extract the powdered leaves with 80% methanol at room temperature.

-

Filter the extract and concentrate it using a rotary evaporator.

-

Suspend the concentrated extract in water.

-

Perform liquid-liquid partitioning successively with n-hexane, ethyl acetate (B1210297), and n-butanol. The target compound is expected to be in the more polar fractions (ethyl acetate and n-butanol).

-

Isolation and Purification

A combination of chromatographic techniques is typically employed for the isolation of pure this compound from the crude extract.

-

Column Chromatography:

-

Stationary Phase: Silica gel or Sephadex LH-20.

-

Mobile Phase: A gradient system of solvents with increasing polarity, such as a mixture of chloroform, methanol, and water, or ethyl acetate and methanol.

-

Procedure: The crude extract or a fraction thereof is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid or acetic acid to improve peak shape.

-

Detection: UV detector set at a wavelength where flavonoids show strong absorbance (e.g., 254 nm or 360 nm).

-

Procedure: Fractions from column chromatography containing the target compound are further purified by Prep-HPLC to yield the pure compound.

-

Quantification by UPLC-DAD-QToF/MS

This is a powerful analytical technique for the identification and quantification of flavonoid glycosides.

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Diode-Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (QToF/MS).

-

Column: A reversed-phase C18 column suitable for UPLC.

-

Mobile Phase: A gradient elution using two solvents, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: DAD is used for UV-Vis spectral data, and the QToF/MS provides accurate mass measurements for identification and fragmentation data for structural elucidation.

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental evidence on the specific biological activities and signaling pathways modulated by this compound is limited in the current scientific literature. However, based on the well-documented activities of its aglycone, quercetin, and other related quercetin glycosides, some potential activities and pathways can be inferred. It is crucial to note that these are hypothetical and require experimental validation for this specific compound.

Potential Anti-Inflammatory Activity

Quercetin and its glycosides are known to possess potent anti-inflammatory properties. A related compound, quercetin 3,7-dirhamnoside, has been shown to exert anti-inflammatory effects by regulating the PI3K/AKT and mTOR signaling pathways. It is plausible that this compound could exhibit similar activities by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling cascades.

Potential Anticancer Activity

Quercetin is a well-studied anticancer agent that affects multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1] These pathways include:

-

PI3K/Akt/mTOR Pathway: Often hyperactivated in cancer, this pathway is a known target of quercetin.

-

MAPK/ERK Pathway: Quercetin can modulate this pathway, which is crucial for cell growth and differentiation.

-

NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, NF-κB is another potential target.

-

p53 Signaling Pathway: Quercetin can induce p53 activation, leading to cell cycle arrest and apoptosis.

It is hypothesized that this compound, upon potential hydrolysis to quercetin in vivo, could exert anticancer effects through the modulation of these pathways.

Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the extraction and isolation of this compound.

Inferred Anti-Inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory signaling pathway modulated by this compound.

Inferred Anticancer Signaling Pathways

Caption: Hypothesized anticancer signaling pathways influenced by this compound.

Conclusion

This compound is a naturally occurring flavonoid glycoside found in several plant species, with quantitative data available for Ardisia species. Standard phytochemical techniques, including solvent extraction and multi-step chromatography, can be employed for its isolation and purification. While direct evidence for its biological activity is still emerging, its structural relationship to quercetin suggests potential anti-inflammatory and anticancer properties through the modulation of key signaling pathways. Further research is warranted to fully elucidate the pharmacological potential of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Quercetin 3-O-sophoroside-7-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a complex flavonoid glycoside. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the pathway and experimental workflows.

Introduction

Quercetin 3-O-sophoroside-7-O-rhamnoside is a naturally occurring flavonoid found in various plants, including sea buckthorn berries. Flavonoid glycosylation, the attachment of sugar moieties to the flavonoid backbone, plays a crucial role in their stability, solubility, and biological activity. Understanding the biosynthetic pathway of such complex glycosides is essential for their potential applications in drug development and biotechnology. The biosynthesis of this compound is a multi-step process involving a series of UDP-dependent glycosyltransferases (UGTs).

The Biosynthetic Pathway

The biosynthesis of this compound from the aglycone quercetin proceeds through a proposed three-step enzymatic cascade. Each step is catalyzed by a specific glycosyltransferase that transfers a sugar moiety from an activated nucleotide sugar donor to a specific position on the quercetin molecule or its glycosylated intermediates.

Step 1: Glucosylation at the 3-O-position

The initial step involves the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (EC 2.4.1.91) . The product of this reaction is quercetin 3-O-glucoside (isoquercitrin).

Step 2: Formation of the Sophoroside Linkage

The second step is the addition of another glucose molecule to the 2"-hydroxyl group of the glucose moiety attached at the 3-O-position of quercetin. This β-1,2-glucosidic linkage forms the disaccharide sophorose. This reaction is catalyzed by a flavonol-3-O-glucoside glucosyltransferase (EC 2.4.1.239) , which utilizes UDP-glucose as the sugar donor. The resulting intermediate is quercetin 3-O-sophoroside.

Step 3: Rhamnosylation at the 7-O-position

The final step in the biosynthesis is the transfer of a rhamnose molecule from UDP-rhamnose to the 7-hydroxyl group of quercetin 3-O-sophoroside. This reaction is catalyzed by a flavonol 7-O-rhamnosyltransferase . An example of such an enzyme is AtUGT89C1 from Arabidopsis thaliana, which is known to rhamnosylate the 7-O-position of flavonol 3-O-glucosides. It is proposed that a similar enzyme with substrate flexibility can catalyze this final step.

Quantitative Data

While specific kinetic data for the enzymes directly involved in the biosynthesis of this compound are limited, data from homologous enzymes acting on similar substrates provide valuable insights. The following table summarizes representative kinetic parameters for the classes of enzymes involved in this pathway.

| Enzyme Class | Specific Enzyme Example | Substrate | Km (µM) | Vmax (pKat/µg protein) | Optimal pH | Source Plant |

| Flavonol 3-O-glucosyltransferase | Cp3GT | Quercetin | 67 | 20.45 | 7.5 | Citrus paradisi |

| Flavonol-3-O-glucoside glucosyltransferase | - | - | - | - | - | - |

| Flavonol 7-O-rhamnosyltransferase | - | - | - | - | - | - |

Note: Data for Flavonol-3-O-glucoside glucosyltransferase and a Flavonol 7-O-rhamnosyltransferase acting on quercetin 3-O-sophoroside are not currently available in the literature. The table will be updated as new research emerges.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the enzymes involved in the biosynthesis of this compound.

Heterologous Expression and Purification of Glycosyltransferases

Objective: To produce and purify recombinant glycosyltransferases for in vitro characterization.

Protocol:

-

Gene Cloning: The coding sequences of candidate glycosyltransferase genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression) containing a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) at a specific temperature and for a defined period.

-

Protein Purification: The bacterial cells are harvested by centrifugation and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.

In Vitro Enzyme Activity Assay

Objective: To determine the activity and substrate specificity of the purified glycosyltransferases.

Reaction Mixture (Typical):

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM UDP-sugar (UDP-glucose or UDP-rhamnose)

-

100 µM acceptor substrate (quercetin, quercetin 3-O-glucoside, or quercetin 3-O-sophoroside)

-

1-5 µg of purified recombinant enzyme

-

Total volume: 100 µL

Procedure:

-

The reaction mixture, excluding the UDP-sugar, is pre-incubated at 30°C for 5 minutes.

-

The reaction is initiated by the addition of the UDP-sugar.

-

The mixture is incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

The reaction is terminated by adding an equal volume of methanol.

-

The mixture is centrifuged to precipitate the protein.

-

The supernatant is collected and analyzed by HPLC or LC-MS to identify and quantify the reaction products.

Determination of Enzyme Kinetic Parameters

Objective: To determine the Michaelis-Menten constants (Km) and maximum reaction velocity (Vmax) for the glycosyltransferases.

Procedure:

-

Enzyme activity assays are performed as described in section 4.2, with varying concentrations of one substrate (either the acceptor or the UDP-sugar) while keeping the other substrate at a saturating concentration.

-

The initial reaction rates are determined for each substrate concentration.

-

The kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Mandatory Visualizations

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for enzyme characterization.

Biological Activity Screening of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in plants such as sea buckthorn (Hippophae rhamnoides) and Lycium chinense leaves.[1][2] As a member of the extensive flavonoid family, this complex molecule is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the screening methodologies for the biological activities of quercetin 3-O-sophoroside-7-O-rhamnoside, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Due to the limited direct experimental data on this specific glycoside, this guide incorporates data from structurally similar quercetin derivatives to provide a robust framework for its evaluation.

Quantitative Biological Activity Data

Quantitative data on the biological activities of this compound is scarce in publicly available literature. However, by examining its constituent parts (quercetin, sophoroside, and rhamnoside) and closely related analogs, we can infer its potential bioactivities. The following table summarizes relevant quantitative data from these related compounds.

| Compound | Biological Activity | Assay | Cell Line/System | IC50 / Activity | Reference(s) |

| Quercetin 3-O-sophoroside | Antioxidant (Lipid Peroxidation Inhibition) | Cell-free, phospholipid liposomes | - | IC50: 9.2 μM | [3] |

| Quercetin 3-O-sophoroside | Antioxidant | ABTS Assay | - | 1.45 (relative to Trolox) | [3] |

| Quercetin-3-O-rhamnoside (Quercitrin) | Anticancer (Cytotoxicity) | MTT Assay | HeLa (Cervical Cancer) | IC50: 46.67 µg/mL | [4][5][6] |

| Quercetin | Anticancer (Cytotoxicity) | MTT Assay | HeLa (Cervical Cancer) | IC50: 29.49 µg/mL | [4][6] |

| Quercetin | Anticancer (Cytotoxicity) | MTT Assay | A172 (Glioblastoma) | IC50: 58.5 µmol/L (48h) | [7] |

| Quercetin | Anticancer (Cytotoxicity) | MTT Assay | LBC3 (Glioblastoma) | IC50: 41.37 µmol/L (48h) | [7] |

| Quercetin-3-O-glucoside | Anticancer (Cytotoxicity) | MTT Assay | Caco-2 (Colon Carcinoma) | IC50: 79 µg/mL | [8] |

| Quercetin-3-O-glucoside | Anticancer (Cytotoxicity) | MTT Assay | HepG2 (Liver Carcinoma) | IC50: 150 µg/mL | [8] |

| Quercetin & Rutin Blend | Anti-inflammatory (TNF-α Inhibition) | LPS-stimulated RAW 264.7 macrophages | - | ~28.25% inhibition at 10 µM | |

| Quercetin & Rutin Blend | Anti-inflammatory (IL-6 Inhibition) | LPS-stimulated RAW 264.7 macrophages | - | ~32.25% inhibition at 10 µM |

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below. These protocols can be adapted for the evaluation of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each sample dilution.

-

Add the DPPH solution to each well.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

-

Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentrations.

Anti-inflammatory Activity: COX-2 Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Workflow for COX-2 Inhibition Assay

Caption: Workflow of the COX-2 enzyme inhibition assay.

Detailed Protocol:

-

Reagent Preparation: Prepare the reaction buffer, human recombinant COX-2 enzyme, heme cofactor, and arachidonic acid substrate solution.

-

Inhibitor Preparation: Prepare serial dilutions of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Assay Procedure:

-

In a suitable reaction vessel, combine the reaction buffer, COX-2 enzyme, and heme.

-

Add the test compound or control and pre-incubate.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction.

-

-

Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.

Signaling Pathways

Quercetin and its glycosides are known to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. The study of these pathways is crucial for understanding the mechanism of action of this compound.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF-κB Signaling Inhibition by Quercetin Glycosides

Caption: Inhibition of the NF-κB signaling pathway by quercetin glycosides.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Its dysregulation is frequently implicated in cancer. Quercetin has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K/Akt/mTOR Pathway Inhibition by Quercetin Glycosides

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quercetin glycosides.

Nrf2 Antioxidant Response Pathway

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. Flavonoids, including quercetin, are known activators of this pathway, leading to the expression of antioxidant enzymes.

Nrf2 Pathway Activation by Quercetin Glycosides

Caption: Activation of the Nrf2 antioxidant response pathway by quercetin glycosides.

Conclusion

While direct experimental evidence for the biological activities of this compound is still emerging, the available data on its structural relatives strongly suggest its potential as a potent antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to systematically screen and characterize the therapeutic potential of this complex flavonoid glycoside. Further in-depth studies are warranted to fully elucidate its pharmacological profile and mechanisms of action.

References

- 1. caymanchem.com [caymanchem.com]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? | MDPI [mdpi.com]

An In-depth Technical Guide to the Discovery and Isolation of Quercetin 3-O-sophoroside-7-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a significant flavonoid glycoside. This document details the experimental protocols for its extraction and purification from natural sources, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and the compound's structure.

Introduction

Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside that has been identified in various plant species. Flavonoids are a class of polyphenolic secondary metabolites in plants, known for their antioxidant and other health-beneficial properties. The structural complexity of this compound, featuring a quercetin aglycone attached to both a sophoroside and a rhamnoside moiety, makes its isolation and characterization a challenging yet crucial task for phytochemical and pharmacological research.

This compound has been reported in several plant species, including sea buckthorn (Hippophaë rhamnoides), Viola yedoensis, and Lycium chinense. Its discovery has often been the result of systematic phytochemical screenings of these plants using advanced analytical techniques.

Experimental Protocols

The isolation of this compound from plant matrices typically involves a multi-step process encompassing extraction, preliminary purification, and final isolation using various chromatographic techniques. The following protocols are synthesized from established methodologies for the purification of flavonoid glycosides.

Plant Material and Extraction

A common source for the isolation of quercetin glycosides is the leaves of various plants. For instance, the leaves of Poacynum hendersonii have been successfully used to isolate the related compound quercetin-3-O-sophoroside. A general procedure for extraction is as follows:

-

Drying and Pulverization : Air-dry the collected plant material (e.g., leaves) at room temperature and then grind into a fine powder.

-

Solvent Extraction : Extract the powdered plant material with a suitable solvent. A 70% ethanol (B145695) solution is often effective for extracting flavonoids. The extraction can be performed at room temperature with stirring for several hours or using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

-

Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification using Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the initial enrichment of flavonoids from the crude extract.

-

Resin Selection and Pre-treatment : Select a suitable macroporous resin, such as HPD-300 or AB-8. Pre-treat the resin by soaking it sequentially in ethanol and then water to remove any impurities and to activate it.

-

Column Packing : Pack a glass column with the pre-treated resin.

-

Loading : Dissolve the crude extract in an appropriate solvent (e.g., deionized water) and load it onto the column.

-

Washing : Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

-

Elution : Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 90% ethanol). Collect the fractions and monitor the flavonoid content using thin-layer chromatography (TLC) or analytical HPLC. Fractions rich in the target compound are pooled and concentrated.

Purification using Sephadex LH-20 Chromatography

Sephadex LH-20 chromatography is a size-exclusion and partition chromatography technique widely used for the purification of flavonoids.

-

Column Preparation : Swell the Sephadex LH-20 gel in methanol (B129727) and pack it into a glass column.

-

Sample Application : Dissolve the enriched flavonoid fraction from the macroporous resin step in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

-

Elution : Elute the column with methanol as the mobile phase. Collect fractions and monitor them by TLC or HPLC.

-

Pooling and Concentration : Combine the fractions containing the pure compound and concentrate them to yield the isolated this compound. A study on the purification of quercetin-3-O-sophoroside from Poacynum hendersonii leaves reported achieving a purity of 93.5% after this step[1].

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, preparative HPLC is often the final step.

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient elution with a binary solvent system, such as water (containing 0.1% formic acid) and acetonitrile (B52724) or methanol, is commonly employed.

-

Injection and Fraction Collection : Inject the partially purified sample and collect the peak corresponding to this compound based on its retention time, which would be determined through prior analytical HPLC analysis.

-

Purity Assessment : The purity of the final isolated compound should be assessed by analytical HPLC. Commercial standards of this compound are available with purities greater than 98%[2][3].

Data Presentation

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₂₁ | [4][5] |

| Molecular Weight | 772.66 g/mol | [4] |

| CAS Number | 64828-40-6 | [5] |

Chromatographic and Spectroscopic Data

Table 2: ¹H-NMR Data of Quercetin (Aglycone) in CD₃OD

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.73 | d | 2.1 |

| H-6' | 7.62 | dd | 8.7, 2.1 |

| H-5' | 6.88 | d | 8.4 |

| H-8 | 6.38 | d | 2.1 |

| H-6 | 6.18 | d | 1.8 |

Source:[6]

Table 3: ¹³C-NMR Data of Quercetin (Aglycone) in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 156.1 |

| C-3 | 135.7 |

| C-4 | 175.8 |

| C-5 | 160.7 |

| C-6 | 98.2 |

| C-7 | 163.9 |

| C-8 | 93.3 |

| C-9 | 156.1 |

| C-10 | 102.9 |

| C-1' | 121.9 |

| C-2' | 115.0 |

| C-3' | 145.0 |

| C-4' | 147.7 |

| C-5' | 115.6 |

| C-6' | 119.9 |

Source:[6]

Table 4: Mass Spectrometry Fragmentation Data of Quercetin

High-resolution mass spectrometry is a key tool for the structural elucidation of flavonoids. In the positive ion mode, quercetin typically shows a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation patterns, including the retro-Diels-Alder (rDA) cleavage of the C-ring, leading to diagnostic fragment ions. A key diagnostic product ion for flavonoids with two hydroxyl groups on the A-ring is m/z 153[7][8][9].

Mandatory Visualization

Isolation Workflow

Caption: Isolation workflow for this compound.

Chemical Structure

Caption: Structure of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Generalized MS/MS fragmentation pathway for quercetin glycosides.

References

- 1. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 64828-40-6 | MOLNOVA [molnova.com]

- 3. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry | MDPI [mdpi.com]

- 9. preprints.org [preprints.org]

An In-depth Technical Guide to Quercetin 3-O-sophoroside-7-O-rhamnoside in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside that has been identified in several plants utilized in traditional medicine. As a derivative of quercetin, one of the most extensively studied flavonoids, this compound is of significant interest for its potential pharmacological activities, particularly its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the available scientific information on quercetin 3-O-sophoroside-7-O-rhamnoside, including its presence in medicinal plants, its physicochemical properties, and its putative mechanisms of action. Due to the limited specific data on this particular glycoside, information from closely related quercetin derivatives is also included to provide a broader context for its potential therapeutic applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, isolation, and characterization.

| Property | Value | Reference |

| CAS Number | 64828-40-6 | [1] |

| Molecular Formula | C₃₃H₄₀O₂₁ | [1] |

| Molecular Weight | 772.66 g/mol | [1] |

| Appearance | Yellow Powder | [2] |

| Solubility | Soluble in DMSO, Methanol (B129727) | [2] |

Presence in Traditional Medicine

This compound has been identified in a variety of plants with a history of use in traditional medicine for treating inflammatory-related conditions.

| Plant Source | Traditional Use | References |

| Viola yedoensis | Used in Traditional Chinese Medicine to treat inflammation, detoxify the body, and reduce swelling. | [2] |

| Hippophaë rhamnoides (Sea Buckthorn) | Berries are used in traditional medicine for their antioxidant and anti-inflammatory properties. | [3][4] |

| Lycium chinense (Chinese Wolfberry) | Leaves are used for their antioxidant properties. | [2] |

| Aconitum napellus | [5] |

Experimental Protocols

General Extraction and Isolation Workflow

The following workflow outlines a general procedure for the extraction and isolation of flavonoid glycosides from plant material.

Caption: General workflow for the extraction and purification of flavonoid glycosides.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to maceration with a suitable solvent, such as methanol or ethanol, to extract the flavonoids. The mixture is then filtered to separate the solid plant material from the liquid extract.

-

Purification: The crude extract is concentrated and then subjected to liquid-liquid partitioning. The flavonoid-rich fraction (often the n-butanol fraction) is then further purified using column chromatography, such as with Sephadex LH-20. The final purification step typically involves preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).

-

Detection: Diode-Array Detector (DAD) to monitor the absorbance at the characteristic wavelengths for flavonoids (around 280 nm and 350 nm).

-

Quantification: A calibration curve is generated using a purified standard of this compound.

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the isolated compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF MS) is used to determine the exact mass and fragmentation pattern of the molecule, confirming its identity.

Biological Activities and Mechanisms of Action

While specific quantitative data for the biological activities of this compound is limited, the activities of its aglycone, quercetin, and other quercetin glycosides provide strong indications of its potential. The primary activities of interest are its anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Quercetin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Proposed mechanism of anti-inflammatory action of quercetin glycosides via the NF-κB pathway.

Quercetin glycosides are thought to inhibit the activation of IKK, thereby preventing the phosphorylation and subsequent degradation of IκB. This leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[6].

Antioxidant Activity

The antioxidant activity of flavonoids like quercetin can be attributed to both direct radical scavenging and the modulation of endogenous antioxidant systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway:

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

Caption: Proposed mechanism of antioxidant action of quercetin glycosides via the Nrf2 pathway.

Quercetin and its glycosides are believed to promote the dissociation of Nrf2 from Keap1, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage[7][8].

Quantitative Data

Specific quantitative data on the antioxidant and anti-inflammatory activities of this compound are not available in the current literature. However, data for related quercetin glycosides can provide an indication of its potential potency.

Antioxidant Activity of Related Compounds

| Compound | Assay | IC₅₀ Value | Reference |

| Quercetin 3-O-sophoroside | Lipid Peroxidation | 9.2 µM | [9] |

| Quercetin 3-O-sophoroside | ABTS | 1.45 (relative to Trolox) | [10] |

Note: The lack of specific quantitative data for this compound highlights a significant gap in the current research and underscores the need for further investigation into the pharmacological properties of this specific compound.

Conclusion and Future Directions

This compound is a complex flavonoid glycoside found in several plants with a history of use in traditional medicine for inflammatory conditions. Based on the known activities of its aglycone, quercetin, and other related glycosides, it is likely to possess significant anti-inflammatory and antioxidant properties. The modulation of the NF-κB and Nrf2 signaling pathways appears to be a key mechanism underlying these effects.

However, there is a clear need for further research to fully elucidate the therapeutic potential of this specific compound. Future studies should focus on:

-

Developing and publishing detailed protocols for the efficient isolation and purification of this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values for its antioxidant and anti-inflammatory activities.

-

Investigating the detailed molecular interactions of this compound with the components of the NF-κB and Nrf2 signaling pathways.

-

Performing pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

By addressing these research gaps, a more complete understanding of the pharmacological profile of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | MCE [medchemexpress.cn]

- 5. This compound | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetin 3-O-sophoroside - Biochemicals - CAT N°: 28592 [bertin-bioreagent.com]

- 10. caymanchem.com [caymanchem.com]

In Vitro Antioxidant Activity of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in various plants, including sea buckthorn berries and certain species of Lycium and Aconitum napellus.[1][2][3] As a derivative of the potent antioxidant quercetin, this compound is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of quercetin 3-O-sophoroside-7-O-rhamnoside. Due to the limited direct experimental data on this specific glycoside in publicly available literature, this guide leverages data from structurally similar compounds, namely quercetin and its 3-O-sophoroside derivative, to provide a comparative analysis. Detailed experimental protocols for common in vitro antioxidant assays are presented, alongside a discussion of the underlying mechanisms of action.

Introduction to Quercetin and its Glycosides

Quercetin, a pentahydroxyflavone, is a well-established antioxidant renowned for its potent free radical scavenging and metal-chelating properties.[4] Its antioxidant activity is primarily attributed to the presence of hydroxyl groups, particularly the catechol group in the B-ring. The glycosylation of flavonoids, the attachment of sugar moieties, can influence their physicochemical properties, including solubility, stability, and bioavailability, which in turn can modulate their antioxidant capacity. Often, glycosylation can reduce the antioxidant activity compared to the aglycone form by obstructing the key hydroxyl groups involved in radical scavenging.

This compound is a complex glycoside with a sophorose sugar attached at the 3-position and a rhamnose sugar at the 7-position of the quercetin backbone. Understanding its antioxidant potential requires an examination of common in vitro assays and a comparison with its parent compound and simpler glycosides.

Quantitative Antioxidant Activity Data

While specific quantitative data for this compound is scarce in the reviewed literature, the following tables summarize the reported antioxidant activities of quercetin and quercetin 3-O-sophoroside, providing a valuable benchmark for estimating the potential activity of the target compound.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 Value | Notes | Reference |

| Quercetin | 5.5 µg/mL | - | [5] |

| Quercetin | 19.17 µg/mL | - | [5] |

| Quercetin | 0.0432 µg/mL | - | [5] |

| Quercetin | 0.74 µg/mL | Compared to ascorbic acid (IC50 = 9.53 µg/mL) | [4] |

Table 2: ABTS Radical Cation Decolorization Activity

| Compound | IC50 Value / Relative Activity | Notes | Reference |

| Quercetin | IC50 = 1.89 ± 0.33 μg/mL | - | [5] |

| Quercetin | 3.5-fold higher than curcumin | - | [5] |

| Quercetin 3-O-sophoroside | Relative antioxidant capacity of 1.45 | Compared to Trolox | [6] |

Table 3: Other In Vitro Antioxidant Assays

| Compound | Assay | IC50 Value / Activity | Notes | Reference |

| Quercetin 3-O-sophoroside | Lipid Peroxidation Inhibition | IC50 = 9.2 μM | Cell-free assay using phospholipid liposomes | [6] |

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Quercetin, Ascorbic Acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[7]

-

Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO).[4] Perform serial dilutions to obtain a range of concentrations (e.g., 10 to 500 µg/mL).[7]

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of each sample dilution to different wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.[7]

-

For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.[7]

-

For the negative control, mix 100 µL of the sample dilution with 100 µL of methanol.

-

-

Incubation and Measurement: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4][7] Measure the absorbance at 517 nm using a microplate reader.[4][7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - (A_sample - A_neg_control)) / A_blank] * 100 Where:

-

A_blank is the absorbance of the blank.

-

A_sample is the absorbance of the sample with DPPH.

-

A_neg_control is the absorbance of the sample without DPPH. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

-

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.

-

Assay Protocol:

-

Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate.

-

Add a larger volume of the ABTS•+ working solution (e.g., 200 µL) to each well.[7]

-

-

Incubation and Measurement: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[7] Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

-

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8][9] Warm the reagent to 37°C before use.

-

Sample and Standard Preparation: Prepare serial dilutions of the test compound and ferrous sulfate standards in a suitable solvent.

-

Assay Protocol:

-

Incubation and Measurement: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[9] Measure the absorbance at 593 nm.

-

Calculation: Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.[7] Determine the FRAP value of the sample from the standard curve and express it as µM Fe²⁺ equivalents per µM or µg/mL of the sample.[7]

-

Visualizations

Chemical Structure and Relationship

The following diagram illustrates the relationship between quercetin and its glycoside, this compound.

Caption: Relationship between Quercetin and its Glycoside.

General Workflow for In Vitro Antioxidant Assays

The diagram below outlines the general experimental workflow for assessing the in vitro antioxidant activity of a test compound.

Caption: Workflow for In Vitro Antioxidant Assays.

Conclusion

This compound, as a complex glycoside of quercetin, is anticipated to possess antioxidant properties. While direct quantitative data remains limited, the provided information on quercetin and quercetin 3-O-sophoroside offers a valuable framework for understanding its potential efficacy. The detailed experimental protocols in this guide serve as a practical resource for researchers aiming to elucidate the specific in vitro antioxidant activity of this and other related flavonoid glycosides. Further studies are warranted to isolate and characterize the antioxidant profile of pure this compound to fully comprehend its therapeutic potential.

References

- 1. This compound | CAS:64828-40-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nehu.ac.in [nehu.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

Preliminary Cytotoxic Effects of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside identified in several plant species with traditional medicinal uses, including sea buckthorn (Hippophae rhamnoides), Goji leaves (Lycium chinense), and Nigella damascena. While direct and extensive research on the isolated compound's cytotoxic effects is limited, preliminary evidence from studies on total flavonoid extracts from these plants suggests potential anti-proliferative and cytotoxic activities. This technical guide synthesizes the available data on the cytotoxic potential of plant extracts containing quercetin 3-O-sophoroside-7-O-rhamnoside, details the experimental protocols used in these studies, and explores the putative signaling pathways based on the well-documented activities of its aglycone, quercetin.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant, anti-inflammatory, and anti-cancer properties. Quercetin, a prominent flavonol, and its glycosidic derivatives are of significant interest in oncological research due to their ability to modulate various cellular processes involved in tumorigenesis and metastasis. This compound is a specific, complex glycoside of quercetin. Its large sugar moieties may influence its bioavailability and specific mechanisms of action. This document provides a comprehensive overview of the preliminary evidence regarding its cytotoxic effects, drawing from studies on extracts of plants in which it is a known constituent.

Data Presentation: Cytotoxicity of Plant Extracts Containing this compound

| Plant Source | Extract Type | Cancer Cell Line(s) | Key Findings |

| Hippophae rhamnoides (Sea Buckthorn) | Total Flavonoids | K562 (chronic myelogenous leukemia) | Enhanced the cytotoxicity of NK92-MI cells against K562 cells. |

| Nigella damascena | Methanolic Extract | U-937 (histiocytic lymphoma), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma) | Demonstrated anti-proliferative activity against all tested cell lines. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the cytotoxic effects of flavonoid-rich plant extracts.

Preparation of Total Flavonoid Extract from Hippophae rhamnoides

-

Source Material: Berries of Hippophae rhamnoides L.

-

Extraction: The crude extract is obtained from a commercial source (e.g., Liaoning Dongning Pharmaceutical Co., Ltd).

-

Quantification: The total flavonoid content is determined, with the main components identified and quantified using ultraviolet spectrum, nuclear magnetic resonance, and mass spectrometry. Key flavonoids typically include isorhamnetin, quercetin, kaempferol, and myricetin.

Cell Culture and Treatment

-

Cell Lines: NK92-MI (a natural killer cell line) and K562 (a target cancer cell line) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and necessary growth factors (e.g., IL-2 for NK92-MI cells).

-

Treatment: NK92-MI cells are treated with the total flavonoid extract from Hippophae rhamnoides (TFH) at specified concentrations (e.g., 2.5 or 5.0 mg/L) or a vehicle control (e.g., phosphate-buffered saline) for 24 hours.

Cytotoxicity Assay (Lactate Dehydrogenase Release Assay)

-

Principle: The release of lactate (B86563) dehydrogenase (LDH) from damaged cells is a measure of cytotoxicity.

-

Procedure:

-

Treated NK92-MI cells (effector cells) are co-cultured with K562 cells (target cells) at various effector-to-target ratios.

-

After incubation, the activity of LDH in the culture supernatant is measured using a commercial LDH cytotoxicity assay kit.

-

The percentage of specific cytotoxicity is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100%.

-

Anti-proliferative Activity of Nigella damascena Extract

-

Source Material: Aerial parts of wild and cultivated Nigella damascena.

-

Extraction: Methanolic extraction is performed to obtain the crude extract.

-

Cell Lines: U-937, HL-60, and MCF-7 tumor cell lines are maintained in appropriate culture conditions.

-

Treatment: Cells are treated with the extract at various concentrations (e.g., ranging from 1.25 mg/mL to 5 mg/mL) for 24 to 72 hours. A vehicle control (e.g., DMSO) is used.

-

Viability Assay: Cell viability is assessed using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay or by direct cell counting.

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxicity of Plant Extracts

Caption: General workflow for evaluating the cytotoxicity of plant-derived flavonoid extracts.

Putative Signaling Pathway for Quercetin-Induced Apoptosis

While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of its aglycone, quercetin, provide a hypothetical framework. Quercetin is known to induce apoptosis through both intrinsic and extrinsic pathways.

Caption: A simplified, hypothetical intrinsic apoptosis pathway induced by a quercetin derivative.

Conclusion and Future Directions

The preliminary evidence from studies on total flavonoid extracts of plants such as Hippophae rhamnoides and Nigella damascena suggests that this compound, as a constituent of these extracts, may contribute to their observed anti-proliferative and cytotoxic effects. However, a significant knowledge gap exists regarding the specific bioactivity of the isolated compound.

Future research should focus on:

-

Isolation and Purification: Developing robust methods for isolating this compound in sufficient quantities for biological testing.

-

In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of the purified compound against a panel of human cancer cell lines to determine IC50 values.

-

Mechanism of Action Studies: Investigating the specific molecular mechanisms, including effects on cell cycle progression, apoptosis induction, and modulation of key signaling pathways.

-

In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.

A deeper understanding of the pharmacological properties of this complex flavonoid glycoside will be crucial in determining its potential as a novel therapeutic agent in oncology.

Spectral Data Analysis of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the flavonoid glycoside, quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. While this compound has been identified in various plant species, including Viola yedoensis and Lycium chinense, a complete set of publicly available, experimentally derived ¹H and ¹³C NMR data is not readily found in the current scientific literature. This guide presents the available predicted mass spectrometry data for the target compound and detailed experimental NMR data for a closely related analogue, quercetin-3-O-rhamnoside, to aid in structural elucidation efforts. Furthermore, standardized experimental protocols for the isolation and spectroscopic analysis of flavonoid glycosides are detailed.

Mass Spectrometry Data for Quercetin 3-O-sophoroside-7-O-rhamnoside

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of natural products. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₃₃H₄₀O₂₁), providing a valuable reference for its identification in complex mixtures.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 773.21352 |

| [M+Na]⁺ | 795.19546 |

| [M-H]⁻ | 771.19896 |

| [M+NH₄]⁺ | 790.24006 |

| [M+K]⁺ | 811.16940 |

| [M+H-H₂O]⁺ | 755.20350 |

NMR Spectral Data of a Related Analogue: Quercetin-3-O-rhamnoside

In the absence of complete experimental NMR data for this compound, the spectral data of the structurally similar compound, quercetin-3-O-rhamnoside (quercitrin), is presented below. This data is highly valuable for the assignment of the quercetin aglycone and the rhamnose moiety signals in the target compound. The primary difference will be the absence of the sophorose signals and a hydroxyl group at the 7-position of the A-ring in quercetin-3-O-rhamnoside.

¹H-NMR Spectral Data of Quercetin-3-O-rhamnoside

The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule. The data below was recorded in Methanol-d₄.[2][3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.35 | d | 2.1 |

| H-6' | 7.32 | dd | 8.2, 2.3 |

| H-5' | 6.92 | d | 8.26 |

| H-8 | 6.38 | d | 2.1 |

| H-6 | 6.21 | d | 2.1 |

| H-1" | 5.32 | d | 1.4 |

| H-2" | 4.19 | dd | 3.2, 1.4 |

| H-3" | 3.71 | dd | 9.1, 3.7 |

| H-4" | 3.32 | dd | 9.6, 5.9 |

| H-5" | 3.39 | dd | 9.6, 5.9 |

| Me-6" | 0.91 | d | 6.0 |

¹³C-NMR Spectral Data of Quercetin-3-O-rhamnoside

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The data below was recorded in Methanol-d₄.[2][3]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 157.2 |

| C-3 | 134.9 |

| C-4 | 178.3 |

| C-5 | 161.9 |

| C-6 | 98.4 |

| C-7 | 164.6 |

| C-8 | 93.4 |

| C-9 | 158.0 |

| C-10 | 104.6 |

| C-1' | 121.6 |

| C-2' | 115.0 |

| C-3' | 145.1 |

| C-4' | 148.5 |

| C-5' | 115.6 |

| C-6' | 121.5 |

| C-1" | 102.2 |

| C-2" | 70.8 |

| C-3" | 70.7 |

| C-4" | 71.9 |

| C-5" | 70.6 |

| C-6" | 16.3 |

Experimental Protocols

The following sections outline detailed methodologies for the isolation and spectroscopic analysis of flavonoid glycosides like this compound.

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., leaves of Viola yedoensis) is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the aid of techniques like sonication or reflux to enhance efficiency.

-

Fractionation: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for the isolation of the pure compound. This often involves:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient elution system of appropriate solvents.

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient is often employed to obtain the highly pure compound.

-

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

-